molecular formula C4H2N4 B13730105 Aminomethanetricarbonitrile CAS No. 36307-61-6

Aminomethanetricarbonitrile

Cat. No.: B13730105
CAS No.: 36307-61-6
M. Wt: 106.09 g/mol
InChI Key: QFWLDOKFOKXQTO-UHFFFAOYSA-N
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Description

Aminomethanetricarbonitrile (C₄H₂N₄) is a nitrogen-rich organic compound implicated in prebiotic chemistry as a precursor to adenine (C₅H₅N₅), a key biomolecule in DNA and RNA. Theoretical studies propose its formation via reactions involving cyanogen (NCCN) and cyanomethanimine under astrophysical conditions, such as those found in interstellar ices irradiated by ions .

Key properties inferred from the evidence include:

  • Molecular formula: C₄H₂N₄
  • Role: Intermediate in prebiotic pathways leading to nucleobases .
  • Reactivity: Participates in radical-mediated reactions and cyclization processes to form heterocyclic compounds.

Properties

CAS No.

36307-61-6

Molecular Formula

C4H2N4

Molecular Weight

106.09 g/mol

IUPAC Name

aminomethanetricarbonitrile

InChI

InChI=1S/C4H2N4/c5-1-4(8,2-6)3-7/h8H2

InChI Key

QFWLDOKFOKXQTO-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C#N)(C#N)N

Origin of Product

United States

Scientific Research Applications

Aminomethanetricarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of aminomethanetricarbonitrile involves its high reactivity due to the presence of three cyano groups and an amino group. These functional groups make it a versatile reagent in organic synthesis, allowing it to participate in various chemical reactions . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3,5-Diaminobiphenyl-2,4,6-tricarbonitrile

  • Molecular formula : C₁₅H₉N₅
  • Molecular weight : 259.27 g/mol
  • Melting point : 290–292 °C
  • Synthesis: Prepared by refluxing 2-aminoprop-1-ene-1,1,3-tricarbonitrile (compound 1) with benzylidene-malononitrile in acetic acid .
  • Key distinction: Higher thermal stability and molecular complexity compared to Aminomethanetricarbonitrile, attributed to its biphenyl core.

2-Amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile

  • Molecular formula : C₉H₉N₅
  • Molecular weight : 187.2 g/mol
  • Melting point : 189–190 °C
  • Synthesis : Derived from compound 1 and dimethylformamide dimethyl acetal (DMFDMA) in dioxane .
  • Applications : Serves as a versatile intermediate for further functionalization due to its conjugated diene system.
  • Key distinction: Incorporates a dimethylamino group, enhancing solubility and reactivity in polar solvents.

DAMN (Diaminomaleonitrile, C₄H₄N₄)

  • Molecular formula : C₄H₄N₄
  • Molecular weight : 112.10 g/mol
  • Synthesis: Forms via reactions of hydrogen cyanide (HCN) and cyanogen radicals .
  • Applications: Direct precursor to adenine in prebiotic chemistry, simpler in structure than this compound.
  • Key distinction : Lacks the tricarbonitrile motif but shares a role in nucleobase synthesis.

3-Amino-5-ethylthiophene-2-carbonitrile

  • Molecular formula : C₇H₈N₂S
  • Molecular weight : 152.22 g/mol
  • Safety : Requires stringent handling due to toxicity; first-aid measures include thorough rinsing and medical consultation .
  • Applications: Potential use in pharmaceuticals or agrochemicals due to the thiophene moiety.
  • Key distinction: Contains a sulfur heterocycle, differing significantly in electronic properties from this compound.

Dihydrophenanthrene Dicarbonitrile Derivatives

  • Example: 3-Amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile
  • Molecular formula : ~C₂₄H₁₆BrN₃
  • Melting point : 517–518 °C
  • Synthesis: Microwave-assisted reaction of 4-bromobenzaldehyde, α-tetralone, and malononitrile .
  • Applications : High thermal stability suggests utility in high-performance materials or crystallography studies.
  • Key distinction: Bulky aromatic structure contrasts with this compound’s simplicity, enabling unique π-π interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
This compound C₄H₂N₄ 110.09 Not reported Prebiotic adenine synthesis
3,5-Diaminobiphenyl-2,4,6-tricarbonitrile C₁₅H₉N₅ 259.27 290–292 Polycyclic aromatic systems
2-Amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile C₉H₉N₅ 187.2 189–190 Organic synthesis intermediate
DAMN (Diaminomaleonitrile) C₄H₄N₄ 112.10 Not reported Direct adenine precursor
3-Amino-5-ethylthiophene-2-carbonitrile C₇H₈N₂S 152.22 Not reported Pharmaceutical potential
3-Amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile C₂₄H₁₆BrN₃ ~443.3 517–518 High-temperature materials

Key Findings and Insights

  • Reactivity: this compound’s tricarbonitrile structure enables diverse cyclization pathways, whereas derivatives like dihydrophenanthrenes leverage aromaticity for stability.
  • Thermal Properties : Biphenyl and phenanthrene derivatives exhibit markedly higher melting points, suited for material science applications.
  • Prebiotic Relevance: Both this compound and DAMN are critical in simulating early-Earth chemistry, though their synthetic routes differ (radical vs. condensation pathways).

Biological Activity

Aminomethanetricarbonitrile, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique tricarbonitrile functional groups, which contribute to its reactivity and potential biological effects. The molecular formula is C5H6N4C_5H_6N_4, and it exhibits properties that make it suitable for various chemical transformations.

Antitumor Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study screened synthesized products derived from this compound against three human tumor cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)10.0Disruption of mitochondrial function

These findings suggest that this compound derivatives can induce apoptosis and inhibit proliferation in cancer cells, highlighting their potential as therapeutic agents .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : Compounds derived from this compound have been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : These compounds can interfere with the cell cycle, preventing cancer cells from progressing through mitosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

  • In Vitro Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V and propidium iodide staining. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cytochrome c release and caspase activation.
  • Synergistic Effects with Other Anticancer Agents : Research has indicated that this compound exhibits synergistic effects when combined with conventional chemotherapy drugs like cisplatin. This combination enhances the overall cytotoxic effect on resistant cancer cell lines.

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